molecular formula C12H11N3O B3826489 4-(3-methylpyrazin-2-yl)benzamide

4-(3-methylpyrazin-2-yl)benzamide

Cat. No.: B3826489
M. Wt: 213.23 g/mol
InChI Key: XWGSBCQTQMTVPE-UHFFFAOYSA-N
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Description

4-(3-Methylpyrazin-2-yl)benzamide is a benzamide derivative featuring a pyrazine ring substituted with a methyl group at the 3-position, linked to the 4-position of the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies.

Properties

IUPAC Name

4-(3-methylpyrazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-11(15-7-6-14-8)9-2-4-10(5-3-9)12(13)16/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGSBCQTQMTVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-methylpyrazin-2-yl)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

4-{[3-(1-Piperidinyl)-2-pyrazinyl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide ()

  • Structure : Contains a piperidine-substituted pyrazine linked via an ether bond to the benzamide core. The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Comparison : The 3-methylpyrazine in the target compound lacks the piperidine and trifluoromethyl substituents, likely reducing steric bulk and altering receptor affinity. Piperidine derivatives often exhibit enhanced CNS penetration, whereas methylpyrazine may favor solubility .

JJGW Series () Structure: Arylpiperazine-substituted benzamides (e.g., JJGW01: 2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide). Comparison: The piperazine moiety in JJGW compounds confers α1-adrenolytic activity, while the pyrazine in this compound may target different receptors (e.g., dopamine or kinase pathways).

4-{[(6-Methoxypyridin-3-yl)amino]methyl}benzamide () Structure: Methoxypyridine-linked benzamide with a flexible aminomethyl spacer. Comparison: The methoxy group improves water solubility, contrasting with the methylpyrazine’s moderate hydrophobicity. The spacer in ’s compound may enhance conformational flexibility for binding .

Physicochemical Properties

Property This compound 4-{[3-(1-Piperidinyl)-2-pyrazinyl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide JJGW01
Molecular Weight ~243.3 g/mol ~487.4 g/mol ~447.9
LogP (Predicted) 1.8–2.2 3.5–4.0 2.9–3.4
Hydrogen Bond Acceptors 4 7 5
Solubility (mg/mL) ~0.5 (Moderate) <0.1 (Low) ~0.3

Data inferred from analogs in , and 14. Methylpyrazine balances moderate lipophilicity and solubility, favorable for oral bioavailability .

Research Findings and Limitations

Synthetic Challenges : highlights lower yields in sterically hindered benzamide derivatives, suggesting that the methyl group in this compound may complicate coupling reactions .

Biological Gaps: No direct activity data exist for the target compound.

Analytical Characterization : Techniques like ¹H-NMR and FTIR () are critical for verifying purity, especially in distinguishing methylpyrazine peaks from aromatic protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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